

α -Bromopropiophenone: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: Phenyl 2-bromo-2-propyl ketone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

α -Bromopropiophenone (2-bromo-1-phenyl-1-propanone) is a pivotal intermediate in organic synthesis, renowned for its utility as a versatile building block in the construction of a wide array of pharmaceutical agents and complex organic molecules.[1][2] This technical guide provides an in-depth overview of α -bromopropiophenone, encompassing its synthesis, chemical properties, and significant applications, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

α -Bromopropiophenone, a member of the α -halo ketone class of compounds, is a colorless to pale yellow liquid characterized by the presence of a bromine atom at the carbon alpha to the carbonyl group.[2] This structural feature imparts a high degree of reactivity, making it a valuable precursor in various synthetic transformations.[2] Its primary application lies in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[1] Notably, it is a key starting material for the synthesis of several central nervous system stimulants and related compounds, including cathinone and its derivatives, as well as the bronchodilator and decongestant ephedrine.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of α -bromopropiophenone is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ BrO	[1][5]
Molecular Weight	213.07 g/mol	[1][5]
Appearance	Colorless to pale yellow liquid/oil	[1][2]
Boiling Point	245-250 °C (lit.)	
	138-140 °C at 14 mmHg (lit.)	
	135-138 °C at 20 mmHg	[6][7]
Density	1.41 g/cm ³ at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.571 (lit.)	
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, ether, acetone, and dichloromethane.	[1]
CAS Number	2114-00-3	[2]

Synthesis of α -Bromopropiophenone

The most prevalent method for the synthesis of α -bromopropiophenone is the direct α -bromination of propiophenone. Several protocols have been developed, employing different brominating agents and reaction conditions to optimize yield and purity.

Synthesis Methods: A Comparative Overview

Method	Brominating Agent	Solvent	Catalyst/ Conditions	Yield	Purity	Reference(s)
Direct Bromination	Bromine (Br ₂)	Dichloromethane	20 °C	Quantitative	Not specified	[8]
In Situ Bromination	Sodium Bromide / Hydrogen Peroxide	30% Sulfuric Acid	Room Temperature, 1-2h	94%	96% (HPLC)	[9]
Direct Bromination in Aqueous Suspension	Bromine (Br ₂)	Saturated Sodium Chloride Solution	~50 °C	~Quantitative	Not specified	[10]
Friedel-Crafts Acylation	Bromopropionyl bromide	Benzene	Aluminum chloride	80%	Not specified	[6] [7]
Bromination with Cupric Bromide	Cupric Bromide	Ethyl acetate / Chloroform	Reflux (60-80 °C), 0.5-1h	95%	Not specified	[11]

Detailed Experimental Protocols

Protocol 1: Green Synthesis via in situ Bromination[\[9\]](#)

This method utilizes a safer and more environmentally friendly approach by generating bromine in situ.

- Materials:
 - Propiophenone (13.4 g, 0.1 mol)

- Sodium bromide (41.2 g, 0.4 mol)
- 30% Sulfuric acid (32.7 g, 0.1 mol)
- 27% Hydrogen peroxide (35.2 g, 0.25 mol)
- Saturated sodium carbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- 500 mL round-bottom flask
- Procedure:
 - To a 500 mL round-bottom flask, add propiophenone (13.4 g) and sodium bromide (41.2 g).
 - Stir the mixture evenly at room temperature.
 - Add 30% sulfuric acid (32.7 g) to the mixture.
 - Slowly add 27% hydrogen peroxide (35.2 g) dropwise.
 - Continue to stir the reaction mixture for 1-2 hours after the addition is complete.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, stop stirring and allow the layers to separate.
 - Wash the organic layer with saturated sodium carbonate solution and then with saturated sodium chloride solution.
 - Dry the organic phase over anhydrous magnesium sulfate.
 - Concentrate the organic phase to obtain α -bromopropiophenone as a yellow oily liquid.
- Expected Outcome:

- Yield: 94%
- Purity: 96% (as determined by HPLC)

Protocol 2: Direct Bromination in Dichloromethane

This is a classic and straightforward method for α -bromination.

- Materials:
 - Propiophenone (72 g, 0.5 mol)
 - Bromine (82 g, 0.51 mol)
 - Dichloromethane (600 mL)
- Procedure:
 - Dissolve propiophenone (72 g) in 500 mL of dichloromethane in a suitable reaction vessel.
 - Prepare a solution of bromine (82 g) in 100 mL of dichloromethane.
 - Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.
 - After the addition is complete, stir the solution for an additional 30 minutes.
 - Evaporate the solvent under reduced pressure to obtain α -bromopropiophenone.
- Expected Outcome:
 - Yield: Quantitative

Key Reactions and Applications in Drug Development

α -Bromopropiophenone is a versatile intermediate due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution.

Synthesis of Cathinone and its Derivatives

A primary application of α -bromopropiophenone is in the synthesis of cathinone and its substituted analogs, which are of significant interest in medicinal chemistry and pharmacology. The reaction proceeds via a nucleophilic substitution of the bromine atom by an amine.

Reaction with Methylamine:

The reaction of α -bromopropiophenone with methylamine yields α -methyaminopropiophenone (methcathinone or ephedrone), a precursor for the synthesis of ephedrine and pseudoephedrine.^[4]

- Mechanism: The reaction is a standard S_N2 nucleophilic substitution. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic α -carbon and displacing the bromide ion.

Diagram of the Reaction with Methylamine:

Caption: Reaction of α -bromopropiophenone with methylamine.

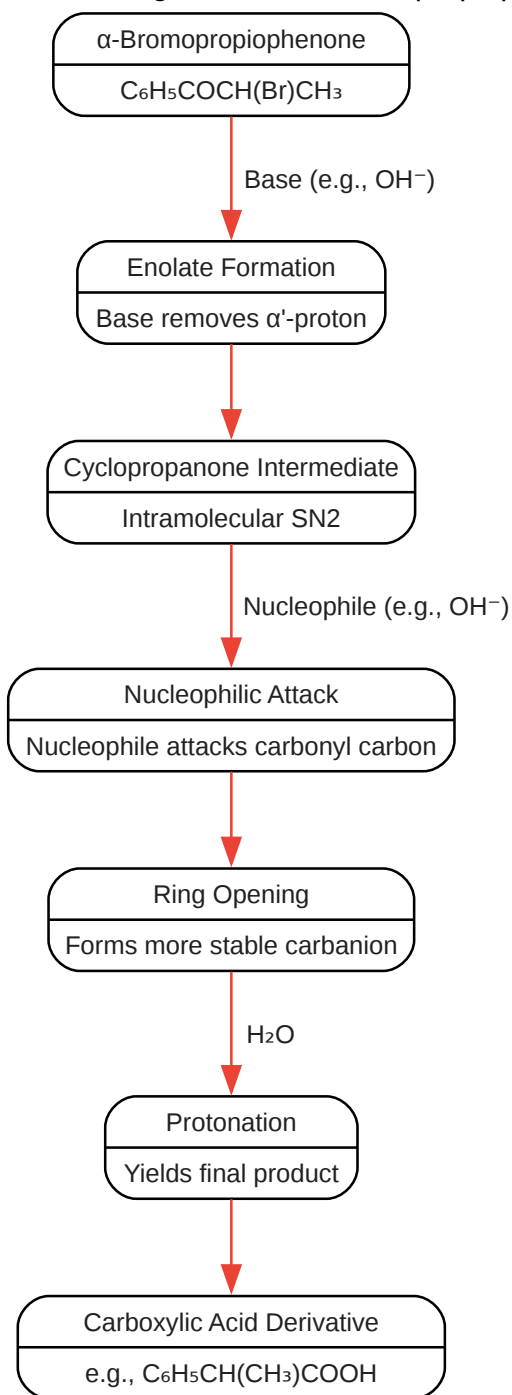
Synthesis of Ephedrine

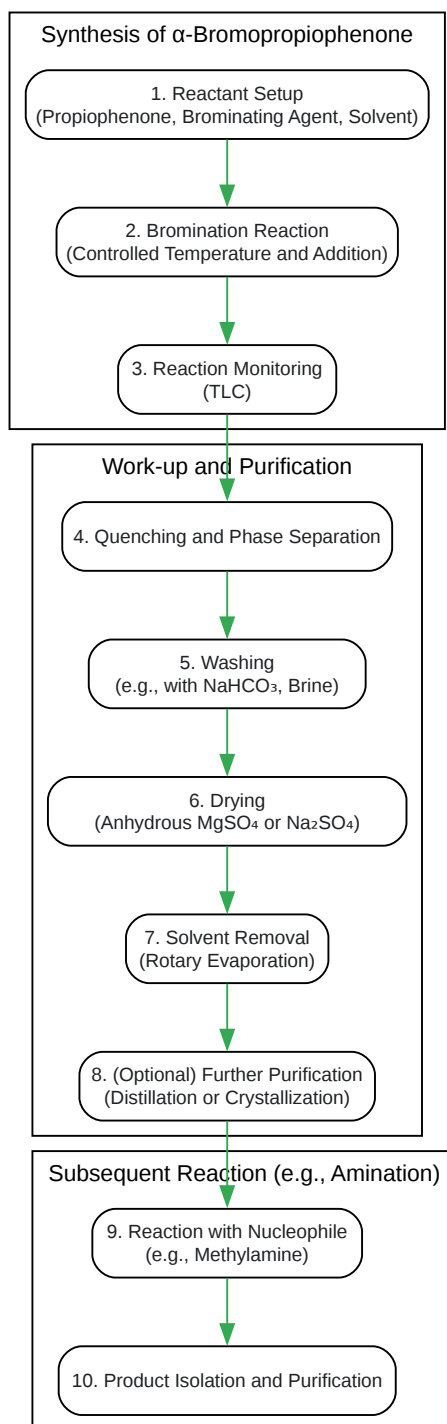
α -Methyaminopropiophenone, derived from α -bromopropiophenone, can be reduced to form ephedrine and pseudoephedrine.^[4] This reduction of the ketone functionality to a secondary alcohol is a critical step in the synthesis of these widely used pharmaceuticals.

Favorskii Rearrangement

Under basic conditions, α -halo ketones like α -bromopropiophenone can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.^{[8][12]} This reaction proceeds through a cyclopropanone intermediate and can be a powerful tool for carbon skeleton rearrangement.^[13] The specific products depend on the base and nucleophile used.^[13]

Diagram of the Favorskii Rearrangement Mechanism:

Favorskii Rearrangement of α -Bromopropiophenone

Experimental Workflow for α -Bromopropiophenone Synthesis and Reaction[Click to download full resolution via product page](#)

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